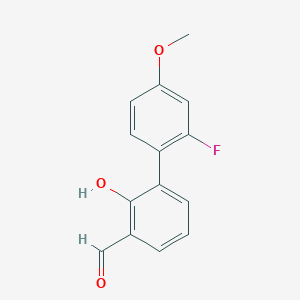
5-(2-Chloro-4-methylphenyl)-2-formylphenol, 95%
説明
5-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% (otherwise known as CMFP) is a chemical compound that has gained attention in recent years due to its potential applications in a variety of fields. CMFP has been studied for its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent. It has also been studied for its potential use in the synthesis of other compounds.
科学的研究の応用
CMFP has been studied for its potential applications in a variety of scientific fields. It has been studied for its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent. It has also been studied for its potential use as a drug delivery system and for its potential to be used in the synthesis of other compounds.
作用機序
The mechanism of action of CMFP is not yet fully understood. However, it is believed that it acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also thought to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines. Additionally, it is believed to act as an antimicrobial agent by disrupting the cell membrane of bacteria and preventing the growth of bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMFP have not yet been fully elucidated. However, it has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties, as well as potential applications in drug delivery systems. Additionally, it has been shown to have potential applications in the synthesis of other compounds.
実験室実験の利点と制限
The advantages of using CMFP in lab experiments include its low cost, ease of synthesis, and potential applications in a variety of scientific fields. The main limitation of using CMFP in lab experiments is that its mechanism of action is not yet fully understood.
将来の方向性
The potential future directions for CMFP include further research into its mechanism of action and its potential applications in drug delivery systems, as well as its potential use in the synthesis of other compounds. Additionally, further research into its potential antioxidant, anti-inflammatory, and antimicrobial properties is needed. Finally, further research into its potential applications in a variety of other scientific fields is warranted.
合成法
The synthesis of CMFP can be achieved through a two-step process involving the reaction of 4-methylphenol with 2-chloroacetyl chloride followed by the reaction of the product with formaldehyde. The first step involves the reaction of 4-methylphenol with 2-chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction produces a chloroacetylated product, which is then reacted with formaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields the desired 5-(2-chloro-4-methylphenyl)-2-formylphenol.
特性
IUPAC Name |
4-(2-chloro-4-methylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-5-12(13(15)6-9)10-3-4-11(8-16)14(17)7-10/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISRYWQSTOALIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685185 | |
| Record name | 2'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-methylphenyl)-2-formylphenol | |
CAS RN |
1261895-16-2 | |
| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 2′-chloro-3-hydroxy-4′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















